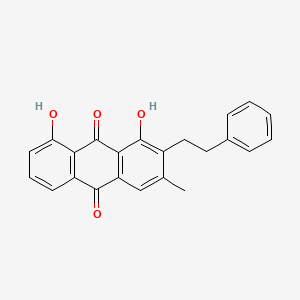
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione is an organic compound with the molecular formula C23H18O4 It is a derivative of anthraquinone, characterized by the presence of hydroxyl groups at positions 1 and 8, a methyl group at position 3, and a phenethyl group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives, which are commercially available or can be synthesized from simple aromatic compounds.
Functional Group Introduction: Hydroxyl groups are introduced at positions 1 and 8 through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group is introduced at position 3 using methylating agents like methyl iodide in the presence of a base.
Phenethyl Group Addition: The phenethyl group is introduced at position 2 through Friedel-Crafts alkylation using phenethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
化学反応の分析
Types of Reactions
1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
科学的研究の応用
1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used as a dye intermediate and in the production of pigments.
作用機序
The mechanism of action of 1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione can be compared with other anthraquinone derivatives:
Chrysophanol (1,8-Dihydroxy-3-methyl-anthraquinone): Similar structure but lacks the phenethyl group.
Dantron (1,8-Dihydroxyanthraquinone): Similar structure but lacks both the methyl and phenethyl groups.
Aloe-emodin (1,8-Dihydroxy-3-hydroxymethyl-anthraquinone): Similar structure but has a hydroxymethyl group instead of a methyl group.
The uniqueness of 1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
62955-02-6 |
|---|---|
分子式 |
C23H18O4 |
分子量 |
358.4 g/mol |
IUPAC名 |
1,8-dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H18O4/c1-13-12-17-20(22(26)15(13)11-10-14-6-3-2-4-7-14)23(27)19-16(21(17)25)8-5-9-18(19)24/h2-9,12,24,26H,10-11H2,1H3 |
InChIキー |
RIORGWCIAQQGDV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1CCC3=CC=CC=C3)O)C(=O)C4=C(C2=O)C=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
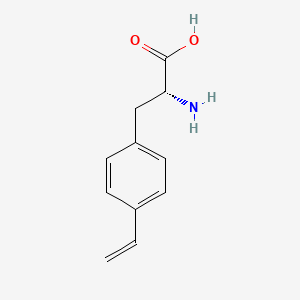
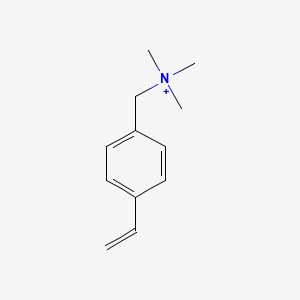
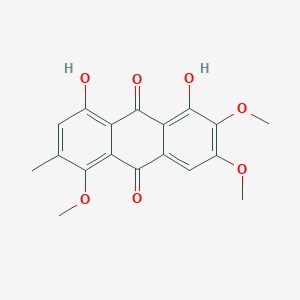
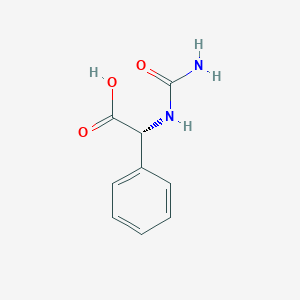
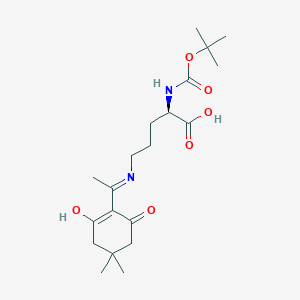
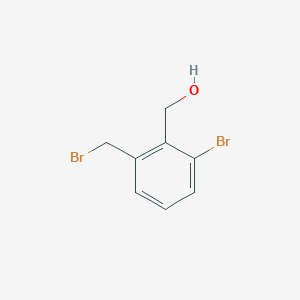
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
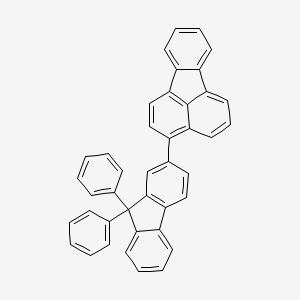
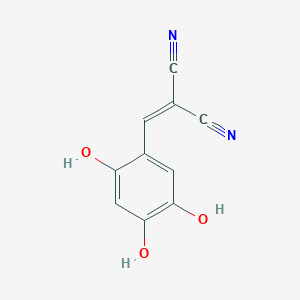
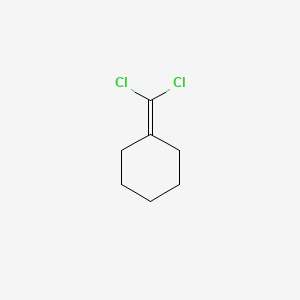

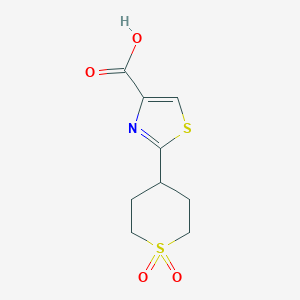
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
